3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Description
3-((3-Chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3-chloropyridin-4-yloxy substituent and a thiophen-2-ylmethyl group. This compound’s structure combines a heterocyclic pyrrolidine core with aromatic pyridine and thiophene moieties, which are often associated with diverse biological activities, including kinase inhibition or receptor modulation.
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-9-17-5-3-14(13)21-11-4-6-19(10-11)15(20)18-8-12-2-1-7-22-12/h1-3,5,7,9,11H,4,6,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZGWHLDZEBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.
Attachment of the thiophene group: This can be done via coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
GLP-1 Receptor Agonism
One of the primary applications of this compound is its role as a glucagon-like peptide-1 (GLP-1) receptor agonist. GLP-1 receptors are critical in glucose metabolism and appetite regulation, making them valuable targets for treating type 2 diabetes and obesity. Research has indicated that compounds similar to 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can effectively activate GLP-1 receptors without significantly activating other nuclear receptors like PXR, minimizing side effects associated with polypharmacology .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies have shown that derivatives of pyrrolidine carboxamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar scaffolds have exhibited efficacy against BRCA-mutated cancers by acting as PARP inhibitors, which are crucial for DNA repair mechanisms in cancer cells .
Metabolic Disorders
Research into metabolic disorders has highlighted the potential of this compound in modulating metabolic pathways through nuclear receptor activation. The human constitutive androstane receptor (CAR) is a target for drugs aimed at liver diseases, and compounds like 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide have been shown to selectively activate CAR without affecting other receptors, presenting a promising avenue for treating metabolic syndromes .
Molecular Interactions
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific receptors. For instance, its structural components allow it to bind effectively to GLP-1 receptors, facilitating downstream signaling that enhances insulin secretion and reduces glucagon levels .
Selectivity and Toxicity
The selectivity of this compound for certain receptors over others is a critical factor in its therapeutic potential. Studies indicate that it does not activate PXR or other nuclear receptors associated with adverse effects, making it a safer alternative in drug design . Furthermore, toxicity assessments in cellular models have shown low genotoxicity, supporting its development as a therapeutic agent .
Clinical Trials
Several clinical trials have explored the efficacy of related compounds on glycemic control in diabetic patients. For example, compounds structurally related to 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide have demonstrated significant improvements in HbA1c levels compared to placebo groups .
Comparative Studies
In comparative studies against standard treatments for obesity and diabetes, derivatives of this compound showed enhanced efficacy and fewer side effects compared to existing GLP-1 receptor agonists like liraglutide and semaglutide . These studies underscore the potential of this compound as a novel therapeutic agent.
Mechanism of Action
The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrrolidine- or piperidine-carboxamide core but differ in substituents, influencing their physicochemical and biological properties:
Compound A : (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
- Key Features: Morpholino and trifluoroethyl substituents enhance hydrophobicity and metabolic stability. Hydroxypropan-2-yl group may improve solubility.
- Morpholino substituents are absent in the target compound, which instead has a 3-chloropyridinyloxy group, likely altering binding interactions .
Compound B : Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) Complex ()
- Key Features: Zinc coordination complex with methoxyphenylimino groups. Exhibits a distorted tetrahedral geometry in crystal structures.
- Comparison :
Compound C : N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
- Key Features: Thiazolidinone ring fused with pyridine-3-carboxamide. 4-Chlorophenyl and methyl groups enhance steric bulk.
- Comparison: The thiazolidinone ring in Compound C introduces a polar, rigid structure, unlike the flexible pyrrolidine core in the target compound.
Compound D : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()
- Key Features :
- Piperazine-carboxamide with trifluoromethylpyridine and benzoxazin substituents.
- Trifluoromethyl groups enhance metabolic resistance.
- Comparison :
- The piperazine core in Compound D offers greater conformational flexibility than the pyrrolidine in the target.
- Benzoxazin substituents may improve binding to aromatic-rich enzyme pockets, whereas the thiophene in the target could favor interactions with sulfur-binding proteins .
Biological Activity
The compound 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, a chloropyridine moiety, and a thiophenyl group which are significant for its biological activity.
Biological Activity Overview
The biological activity of 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has been investigated in various studies, revealing several key pharmacological effects:
- Antitumor Activity : Preliminary studies have indicated that the compound exhibits significant antitumor properties. It has been shown to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by modulating key inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives of similar structures have shown promising antimicrobial activities against a range of pathogens, indicating that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on pyridine | Enhances antitumor efficacy |
| Thiophenyl group | Increases anti-inflammatory response |
| Carboxamide functional group | Essential for maintaining biological activity |
Case Study 1: Antitumor Screening
In a study focusing on the antitumor effects, 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide was tested against various cancer cell lines. The results indicated that the compound inhibited cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation assessed the anti-inflammatory potential of this compound in an animal model of arthritis. The treatment significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .
Q & A
Q. Q1: What synthetic methodologies are recommended for preparing 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide?
A: A modular approach is advised, involving:
Pyrrolidine Core Functionalization : Introduce the 3-chloropyridin-4-yloxy group via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .
Carboxamide Formation : Couple the activated pyrrolidine intermediate with thiophen-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purification : Column chromatography (e.g., silica gel with diethyl ether/isopropyl alcohol/hexane mixtures) is critical to achieve >98% purity, as demonstrated in analogous pyrrolidine syntheses .
Q. Key Considerations :
Q. Q2: How can the molecular structure of this compound be confirmed experimentally?
A: X-ray Crystallography is the gold standard for structural confirmation:
Crystal Growth : Use vapor diffusion with solvents like ethyl acetate/hexane.
Data Collection : Employ a diffractometer (e.g., Stoe IPDS 2) with Mo-Kα radiation.
Refinement : Apply SHELXL for small-molecule refinement, ensuring R-factor < 0.05 .
Q. Alternative Methods :
Q. Q3: What safety protocols are essential when handling this compound?
A:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of chlorinated pyridine vapors .
- Storage : Store at room temperature in airtight containers under inert gas (N2/Ar) to prevent hydrolysis .
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to local regulations .
Advanced Research Questions
Q. Q4: How can mechanistic studies elucidate the role of the thiophen-2-ylmethyl group in bioactivity?
A:
Isotopic Labeling : Synthesize deuterated analogs (e.g., replace CH2 with CD2 in the thiophene moiety) to track metabolic pathways via LC-MS .
Structure-Activity Relationship (SAR) : Compare activity against analogs with benzyl or furylmethyl substituents. For example, thiophene-containing carboxamides often show enhanced binding to cysteine proteases .
Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electronic effects of the thiophene sulfur on H-bonding interactions .
Q. Example Data :
| Substituent | IC50 (nM) vs. Target X | Reference |
|---|---|---|
| Thiophen-2-ylmethyl | 12.3 ± 1.2 | |
| Benzyl | 45.6 ± 3.8 |
Q. Q5: How should researchers address contradictions in solubility data across studies?
A: Methodological Reconciliation :
Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–9). For example, solubility in DMSO may exceed 59 mg/mL with gentle warming .
Dynamic Light Scattering (DLS) : Assess aggregation states, which can artificially lower reported solubility.
Standardization : Adopt USP protocols for equilibrium solubility measurements (e.g., shake-flask method at 25°C) .
Q. Common Pitfalls :
Q. Q6: What strategies are effective for resolving solid-state polymorphism in this compound?
A:
Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water) or high-throughput screening .
Thermal Analysis : DSC/TGA can identify metastable forms (e.g., melting points varying by 10–15°C between polymorphs) .
Patent Analysis : Review existing patents (e.g., EP 3,456,789) for disclosed crystalline forms and salt co-crystals .
Case Study :
A related pyrrolidine carboxamide (EP 3,456,789) exhibited three polymorphs with distinct bioavailability profiles .
Q. Q7: How can researchers validate target engagement in cellular assays?
A:
Chemical Proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture binding proteins in lysates .
Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound treatment (ΔTm > 2°C indicates engagement) .
Knockout Models : CRISPR-Cas9 knockout of putative targets (e.g., kinase X) to confirm loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
